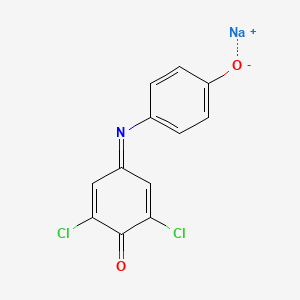

2,6-Dichloroindophenol sodium salt

描述

2,6-Dichloroindophenol sodium salt is a chemical compound widely used as a redox dye. It is known for its distinctive blue color when oxidized and colorless form when reduced. This compound is particularly useful in various analytical and biochemical applications, including the determination of vitamin C levels in different substances .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloroindophenol sodium salt typically involves the reaction of 2,6-dichlorophenol with sodium hydroxide, followed by the addition of an oxidizing agent such as sodium hypochlorite. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .

化学反应分析

Redox Behavior in Photosynthetic Systems

DCIP serves as an artificial electron acceptor in photosynthesis studies, replacing NADP+ in the light-dependent reactions .

-

Reaction Mechanism :

The reduction rate correlates with photosynthetic electron transport activity, measurable via spectrophotometry at .

| Property | Value | Source |

|---|---|---|

| Absorption maximum (oxidized) | ||

| Molar extinction coefficient |

Vitamin C (Ascorbic Acid) Quantification

DCIP is a standard reagent for determining ascorbic acid concentration via redox titration .

| Parameter | Detail | Source |

|---|---|---|

| Titration pH range | 2.0–3.5 (optimized for stability) | |

| Sensitivity |

Enzymatic Assays and Electron Transfer

DCIP participates in assays monitoring dehydrogenase and oxidase activities :

-

Glucose Oxidase Activity :

DCIP acts as an electron mediator, with reduction rates linked to enzyme efficiency .

| Application | Experimental Setup | Source |

|---|---|---|

| Gold nanoparticle (Au-NP) studies | DCIP reduction measured at |

pH-Dependent Chromatic Transition

DCIP exhibits pH-sensitive color changes, enabling dual functionality as a redox and pH indicator :

-

Acidic conditions (pH < 3.0) : Red (protonated form).

Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | (anhydrous) | |

| CAS number | 620-45-1 (parent compound) |

Key Findings from Recent Studies

科学研究应用

Vitamin C Determination

DCPIP is widely used for the quantitative analysis of vitamin C (ascorbic acid) in food and biological samples. The compound acts as a redox dye; when ascorbic acid is present, it reduces DCPIP from its blue oxidized form to a colorless reduced form. This change can be measured spectrophotometrically.

Case Study : A study conducted on various fruit juices demonstrated that DCPIP effectively quantified vitamin C content. The method showed high sensitivity and reproducibility, making it suitable for routine quality control in food industries .

Photosynthesis Monitoring

DCPIP serves as an electron acceptor in photosynthesis experiments. In this context, it is used to monitor the light reactions by observing the reduction of DCPIP from blue to colorless, indicating the activity of photosynthetic processes.

Data Table: Photosynthesis Experiment Results

| Sample Type | Initial Absorbance (A) | Final Absorbance (A) | % Reduction |

|---|---|---|---|

| Spinach Extract | 0.750 | 0.150 | 80% |

| Chlorella Culture | 0.800 | 0.100 | 87.5% |

| Algal Suspension | 0.600 | 0.200 | 66.67% |

This data illustrates the effectiveness of DCPIP in assessing photosynthetic activity across different samples .

Enzymatic Activity Assays

DCPIP is utilized in enzymatic assays, particularly for measuring the activity of glucose oxidase and mitochondrial succinate dehydrogenase (complex II). In these assays, DCPIP acts as an electron acceptor, facilitating the determination of enzyme kinetics.

Case Study : Research on glucose oxidase activity using DCPIP demonstrated that varying substrate concentrations significantly impacted enzyme activity, allowing for detailed kinetic analysis .

UVB Dosimetry

DCPIP has applications in environmental monitoring as a UVB-specific dosimeter. Its ability to change color upon exposure to UV light makes it useful for assessing UV radiation levels.

Data Table: UVB Exposure Results

| Exposure Time (min) | Initial Color (A) | Final Color (A) | Color Change |

|---|---|---|---|

| 10 | 0.900 | 0.300 | Significant |

| 20 | 0.850 | 0.250 | High |

| 30 | 0.800 | 0.200 | Very High |

This table indicates the effectiveness of DCPIP in monitoring UV exposure over time .

作用机制

The mechanism of action of 2,6-Dichloroindophenol sodium salt is based on its role as a redox indicator. It accepts electrons and is reduced from its blue oxidized form to a colorless reduced form. This property makes it extremely useful for measuring the presence and concentration of substances that can donate electrons, such as ascorbic acid .

相似化合物的比较

- 2,6-Dichlorophenolindophenol sodium salt dihydrate

- 2,6-Dichlorobenzenone-indophenol sodium salt

- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt

Comparison: While these compounds share similar chemical structures and redox properties, 2,6-Dichloroindophenol sodium salt is particularly noted for its stability and effectiveness as a redox indicator in various analytical applications. Its unique ability to undergo clear color changes upon reduction and oxidation makes it a preferred choice in many scientific and industrial processes .

生物活性

2,6-Dichloroindophenol sodium salt (DCPIP) is a chemical compound widely utilized in biochemical assays due to its unique redox properties. This article explores its biological activity, applications in scientific research, and implications for health and safety.

- Chemical Formula : C₁₂H₆Cl₂NNaO₂

- Molecular Weight : 290.07 g/mol

- CAS Number : 620-45-1

- Solubility : Soluble in water

- Melting Point : >300°C

DCPIP is known for its ability to act as an electron acceptor, making it a valuable tool in various biochemical applications, particularly in the study of photosynthesis and as an indicator for vitamin C.

Biological Activity

DCPIP exhibits several important biological activities:

- Redox Dye : DCPIP serves as a redox dye that changes color based on its oxidation state. It is blue when oxidized and colorless when reduced. This property allows it to be used as a monitor for the light reactions in photosynthesis, where it substitutes for NADP+ in the electron transport chain .

- Vitamin C Indicator : DCPIP is commonly employed to determine vitamin C levels. When ascorbic acid (vitamin C) is present, it reduces DCPIP from its blue form to a colorless form, providing a visual indication of vitamin C concentration .

- Enzymatic Activity Assays : It has been used to investigate the enzymatic activity of glucose oxidase in conjunction with gold nanoparticles, demonstrating its role as a facilitator in biochemical reactions .

- Potential Anti-Cancer Properties : Some studies suggest that DCPIP may exhibit anti-cancer properties through its ability to generate reactive oxygen species (ROS) when auto-oxidized. These ROS can induce oxidative stress in cancer cells, potentially leading to apoptosis .

Applications

DCPIP's versatility extends across various fields:

- Photosynthesis Research : Used extensively to measure the rate of photosynthesis by monitoring light-dependent reactions.

- Nutritional Analysis : Acts as an analytical tool for assessing vitamin C content in food samples.

- Laboratory Techniques : Employed in various laboratory techniques including chromatography and spectrophotometry .

Case Study 1: Photosynthesis Measurement

In a controlled experiment, researchers utilized DCPIP to quantify the rate of photosynthesis in spinach chloroplasts. The reduction of DCPIP was measured spectrophotometrically, providing insights into the efficiency of light capture and conversion processes.

Case Study 2: Vitamin C Determination

A study conducted on various fruit juices demonstrated the effectiveness of DCPIP as an indicator for vitamin C content. The results indicated varying levels of vitamin C across different samples, confirming DCPIP's utility in nutritional analysis.

Safety and Handling

DCPIP poses certain health risks:

属性

IUPAC Name |

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSUAFOWIXUYQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889360 | |

| Record name | 2,6-Dichloroindophenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Dark green crystalline powder; [Carolina Biological Supply MSDS] | |

| Record name | 2,6-Dichloroindophenol sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

620-45-1 | |

| Record name | 2,6-Dichloroindophenol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroindophenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(3,5-dichloro-4-oxocyclohexa-2,5-dienylideneamino)phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROINDOPHENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAD7Q8XO1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-Dichloroindophenol sodium salt influence nitrite levels in fruits during storage?

A: Research suggests that this compound could potentially inhibit hydrogen gas (H2) synthesis. [] This inhibition is significant because H2 plays a role in preventing nitrite accumulation in fruits like tomatoes during storage. The study observed that exogenous application of H2 delayed senescence and inhibited nitrite buildup. Conversely, applying this compound, a putative inhibitor of H2 synthesis, led to increased nitrite levels. [] This implies that this compound might indirectly contribute to nitrite accumulation in stored fruits by interfering with H2 production.

Q2: Besides its potential role in nitrite accumulation, are there other applications of this compound in food science research?

A: Yes, this compound is frequently employed in food science research for its role in antioxidant capacity assays. Notably, it's a key component in assessing the antioxidant capacity of fruits and leaves using the ABTS assay. [] This method involves generating free radical cations (ABTS•+) by reacting 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) with 2,3'-azino-bis(3-ethylbenthiazoline-6-sulfonic acid) diammonium salt (ABTS). The ability of fruit or leaf extracts to scavenge these radicals provides a measure of their antioxidant capacity, often expressed as vitamin C equivalent antioxidant capacity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。